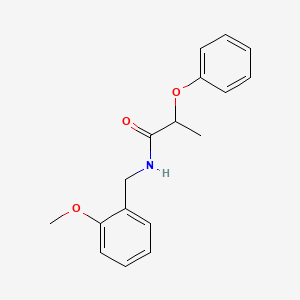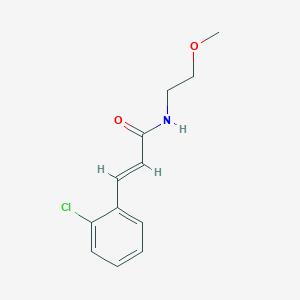
N-(2-methoxybenzyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-phenoxypropanamide, also known as MPDP, is a synthetic compound that has been used in scientific research for its potential applications as a drug. MPDP is a member of the benzylaminoethanol family and has been shown to have a unique mechanism of action that makes it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxybenzyl)-2-phenoxypropanamide is not yet fully understood, but it is believed to involve modulation of the activity of the neurotransmitter systems in the brain. Specifically, N-(2-methoxybenzyl)-2-phenoxypropanamide has been shown to increase the release of serotonin and dopamine, two neurotransmitters that are involved in mood regulation.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-phenoxypropanamide has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. N-(2-methoxybenzyl)-2-phenoxypropanamide has also been shown to reduce inflammation in the brain, which may contribute to its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxybenzyl)-2-phenoxypropanamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for further study as a potential drug. However, one limitation is that its effects have only been studied in animal models, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(2-methoxybenzyl)-2-phenoxypropanamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Another area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Finally, further research is needed to determine the safety and efficacy of N-(2-methoxybenzyl)-2-phenoxypropanamide in humans, and to explore its potential use in combination with other drugs for the treatment of various conditions.
Méthodes De Synthèse
N-(2-methoxybenzyl)-2-phenoxypropanamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 2-bromo-1-phenylethanone, followed by reduction with sodium borohydride. The resulting intermediate is then treated with phosgene and ammonia to give the final product, N-(2-methoxybenzyl)-2-phenoxypropanamide.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-phenoxypropanamide has been studied for its potential use as a drug in the treatment of various conditions, including anxiety, depression, and Alzheimer's disease. In particular, N-(2-methoxybenzyl)-2-phenoxypropanamide has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further study in humans.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13(21-15-9-4-3-5-10-15)17(19)18-12-14-8-6-7-11-16(14)20-2/h3-11,13H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOHHWKEAAKPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5228274.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5228280.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)


![5-{[benzyl(methyl)amino]methyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228300.png)
![2-(2-chlorophenyl)-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5228302.png)

![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)
![1-(2-fluorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228336.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
